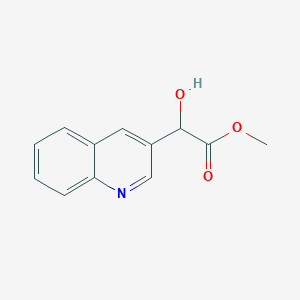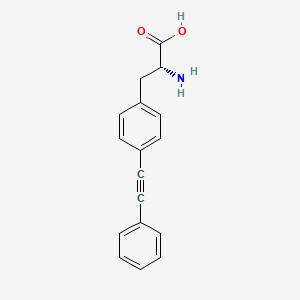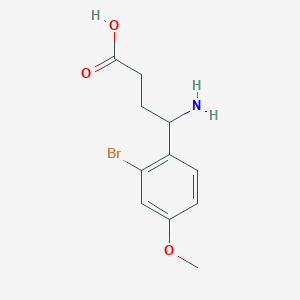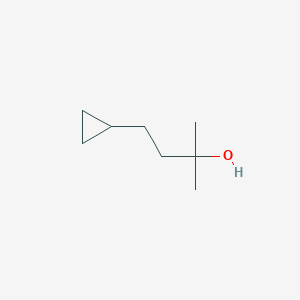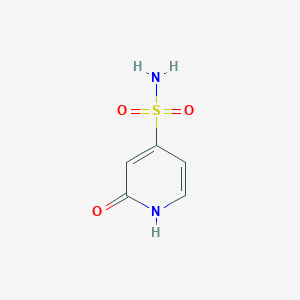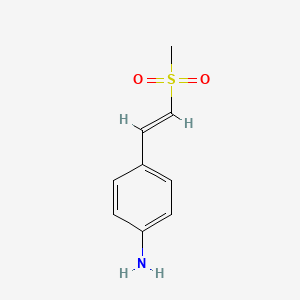![molecular formula C17H17FO2S B13553359 2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid is an organic compound with a complex structure that includes a fluorine atom, a sulfanyl group, and an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-sulfur bond .
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or modify the sulfanyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce de-fluorinated derivatives .
Aplicaciones Científicas De Investigación
2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom and sulfanyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparación Con Compuestos Similares
- 2-(4-Fluorophenyl)acetic acid
- 2-(4-Isopropylphenyl)acetic acid
- 2-(4-Methylsulfanylphenyl)acetic acid
Comparison: Compared to these similar compounds, 2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid is unique due to the presence of both the fluorine atom and the sulfanyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions .
Propiedades
Fórmula molecular |
C17H17FO2S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[4-fluoro-2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H17FO2S/c1-11(2)12-4-7-15(8-5-12)21-16-10-14(18)6-3-13(16)9-17(19)20/h3-8,10-11H,9H2,1-2H3,(H,19,20) |
Clave InChI |
UCCBKHXVPJAIEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)SC2=C(C=CC(=C2)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


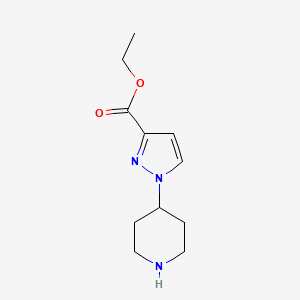

![Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide](/img/structure/B13553285.png)
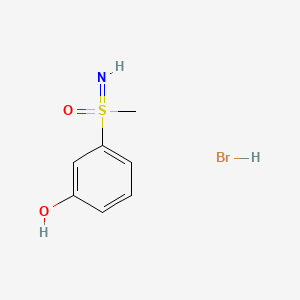
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)

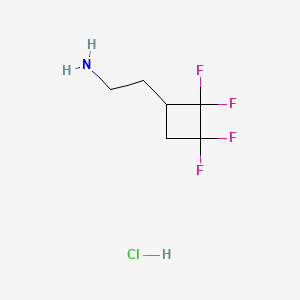
![2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13553322.png)
